molecular formula C33H36N4O7S B3008784 6-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide CAS No. 688061-18-9

6-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide

Numéro de catalogue: B3008784
Numéro CAS: 688061-18-9
Poids moléculaire: 632.73
Clé InChI: LFFNTLVXIUWOAB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide is a useful research compound. Its molecular formula is C33H36N4O7S and its molecular weight is 632.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Chemical Structure and Properties

The compound features a quinazolinone core with various substituents that enhance its biological activity. The structure can be broken down as follows:

  • Core Structure : Quinazolinone derivative
  • Functional Groups :
    • Ethoxy and methoxy phenyl groups
    • Sulfanyl and carbamoyl moieties
    • Hexanamide side chain

Molecular Formula

The molecular formula is C26H30N2O4SC_{26}H_{30}N_{2}O_{4}S, with a molecular weight of approximately 490.60 g/mol.

Anticancer Potential

Recent studies have highlighted the anticancer properties of quinazolinone derivatives. For instance, compounds similar to the one have been shown to exhibit significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values around 5.70 - 8.10 µM were reported for related quinazolinone derivatives, indicating promising efficacy in inhibiting cancer cell proliferation .
  • HCT-116 (colon cancer) : Another study indicated that certain derivatives could induce apoptosis and cell cycle arrest at the G1 phase, showcasing their potential as anticancer agents .

The mechanisms by which these compounds exert their biological effects are multifaceted:

  • Inhibition of Key Enzymes : Many quinazolinone derivatives act as inhibitors of enzymes like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial in cancer progression.
  • Induction of Apoptosis : The compound may induce apoptosis through upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2 .
  • Cell Cycle Arrest : Studies have shown that these compounds can effectively halt the cell cycle, preventing cancer cells from dividing and proliferating.

Study on Quinazolinone Derivatives

A study published in 2024 evaluated a series of quinazolinone derivatives for their cytotoxicity against various cancer cell lines. The results demonstrated that derivatives with specific substitutions exhibited enhanced potency compared to standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)Mechanism
AMCF-75.70EGFR Inhibition
BHCT-1162.90Apoptosis Induction
CA5494.30Cell Cycle Arrest

Pharmacological Profiles

In another investigation, the pharmacological profiles of similar compounds revealed that they not only acted as cytotoxic agents but also displayed anti-inflammatory properties, making them suitable candidates for combination therapies in cancer treatment .

Applications De Recherche Scientifique

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer potential. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that quinazoline-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Quinazolines are recognized for their ability to combat bacterial infections and have been evaluated against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that similar compounds exhibit bactericidal activity by disrupting bacterial cell wall synthesis and function .

Anti-inflammatory Effects

Research has indicated that quinazoline derivatives can serve as anti-inflammatory agents. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, thereby reducing inflammation in various models of inflammatory diseases .

Table 2: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduction of apoptosis; inhibition of signaling pathways
AntimicrobialDisruption of bacterial cell wall synthesis
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Study: Anticancer Activity

A study conducted on a series of quinazoline derivatives demonstrated their effectiveness against breast cancer cell lines (MCF-7). The results showed that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G2/M phase. This finding underscores the potential use of such compounds in developing targeted cancer therapies .

Case Study: Antimicrobial Efficacy

In another study evaluating the antimicrobial properties of related quinazoline compounds, it was found that they exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for standard antibiotics, suggesting a promising avenue for new antimicrobial agents .

Propriétés

IUPAC Name

6-[6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N4O7S/c1-3-42-25-14-10-23(11-15-25)35-31(39)20-45-33-36-27-18-29-28(43-21-44-29)17-26(27)32(40)37(33)16-6-4-5-7-30(38)34-19-22-8-12-24(41-2)13-9-22/h8-15,17-18H,3-7,16,19-21H2,1-2H3,(H,34,38)(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFNTLVXIUWOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCCCC(=O)NCC5=CC=C(C=C5)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.